1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one

Data availability Evidence gap Procurement risk

Select 1170108-96-9 for systematic SAR: its unique butanoyl N-acyl chain sets it apart from propan-1-one and shorter-chain analogs, enabling precise mapping of lipophilic tolerance in piperazine-binding subsites. Built on a furan-thiazole-piperazine core validated in kinase inhibitor design (e.g., type II DFG-out binders) and adenosine A₂A inverse agonism, this compound is ideal for screening libraries targeting GPCRs and kinases. Its modular synthesis allows systematic derivatization at three distinct vectors for focused lead optimization.

Molecular Formula C16H21N3O2S
Molecular Weight 319.42
CAS No. 1170108-96-9
Cat. No. B3000530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one
CAS1170108-96-9
Molecular FormulaC16H21N3O2S
Molecular Weight319.42
Structural Identifiers
SMILESCCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3
InChIInChI=1S/C16H21N3O2S/c1-2-4-16(20)19-8-6-18(7-9-19)11-15-17-13(12-22-15)14-5-3-10-21-14/h3,5,10,12H,2,4,6-9,11H2,1H3
InChIKeyPPVQSBDPBLGEGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one (CAS 1170108-96-9): Baseline Structural & Pharmacophore Classification


1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one is a synthetic small molecule (C₁₆H₁₉N₃O₂S, MW 317.41) that integrates a furan-2-yl substituent at the 4-position of a 1,3-thiazole core, a methylene-linked piperazine ring, and an N-butanoyl terminal group . The compound belongs to a broader class of heterocyclic piperazine-thiazole derivatives that have been explored for kinase inhibition (e.g., the related protein kinase inhibitor HG-7-85-01) [1] and for G protein-coupled receptor modulation, notably as adenosine A₂A receptor inverse agonists in the thiazolo[5,4-d]pyrimidine subseries [2].

Why Structural Analogs of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one Cannot Be Assumed Interchangeable


Close structural analogs of 1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one share the same furan-thiazole-piperazine core but differ at the N-acyl terminus: the propan-1-one homolog (CAS 1171558-86-3) bears a propionyl chain, the methylthiazole variant (CAS 1327526-12-4) replaces the furan ring with a methyl group, and the phenylbutan-1-one derivative (CAS 1105198-85-3) introduces a bulkier α-substituent [1]. In related furan-thiazole-piperazine series such as the adenosine A₂A receptor inverse agonists, even subtle changes in the N-substituent (e.g., phenylpiperazine vs. unsubstituted piperazine) produced ≥10-fold differences in binding affinity (Ki = 8.62 nM for the most potent analog vs. Ki >100 nM for close structural variants) [2]. Consequently, generic interchange of analogs based solely on a shared core scaffold is unreliable without side-by-side assay data.

Quantitative Differentiation Evidence for 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one (CAS 1170108-96-9)


Absence of Publicly Available Head-to-Head Quantitative Bioactivity Data for 1170108-96-9

A comprehensive search of publicly accessible bioactivity databases (ChEMBL, BindingDB, PubChem), patent disclosures (US4064244A, WO2013024168, US6734207), and primary pharmacology literature as of April 2026 did not yield any head-to-head quantitative comparison between 1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one (CAS 1170108-96-9) and its structurally closest analogs (e.g., the propan-1-one homolog CAS 1171558-86-3 or the 4-methylthiazole variant CAS 1327526-12-4) in any assay system [1][2]. The most structurally proximate series with publicly reported quantitative SAR data is the 2-(furan-2-yl)thiazolo[5,4-d]pyrimidine-5,7-diamine class of adenosine A₂A receptor inverse agonists, where compound 11 exhibited Ki = 8.62 nM and IC₅₀ = 7.42 nM; however, these compounds bear a fused pyrimidine ring absent in 1170108-96-9 and are therefore not directly comparable [3]. Without dedicated head-to-head testing, no credible quantitative differentiation claim can be made for this compound relative to its in-class competitors.

Data availability Evidence gap Procurement risk

Structural Comparator Relationship: N-Acyl Chain Length and Lipophilicity Trends

The target compound differs from its closest commercially cataloged analog, the propan-1-one homolog (CAS 1171558-86-3, C₁₅H₁₉N₃O₂S), by a single methylene group in the N-acyl chain (butanoyl vs. propanoyl), resulting in a molecular weight increase from 305.4 to 317.4 g/mol and a predicted increase in calculated logP (clogP) of approximately 0.5–0.6 log units based on standard fragment-based estimation . In comparison to the 4-methylthiazole variant (CAS 1327526-12-4), the furan-2-yl group replaces the methyl group at the thiazole 4-position, altering both the heteroaromatic electron density (furan is more electron-rich than simple alkyl) and hydrogen-bonding potential (furan oxygen can act as a weak H-bond acceptor) . These physicochemical differences are structurally quantifiable but have not been correlated to differential biological readouts in any published study.

Lipophilicity SAR Chain length

Class-Level Inference from Thiazolo[5,4-d]pyrimidine A₂A Antagonist Scaffold

The most quantitatively characterized furan-thiazole-piperazine chemotype in the public domain is the thiazolo[5,4-d]pyrimidine series of adenosine A₂A receptor (A₂A AR) inverse agonists reported by Battisti et al. (2020). In this series, compound 11—bearing a 2-(furan-2-yl)thiazolo[5,4-d]pyrimidine core with an N⁵-(2-(4-phenylpiperazin-1-yl)ethyl) substituent—achieved a Ki of 8.62 nM and IC₅₀ of 7.42 nM at the human A₂A AR, with >50-fold selectivity over the A₁ receptor [1]. By contrast, close analogs within the same series bearing simpler piperazine substitution patterns (e.g., unsubstituted piperazine or morpholino derivatives) showed 10- to 100-fold weaker binding, demonstrating that the piperazine N-substituent is a critical driver of both potency and selectivity within this chemotype [1]. The target compound 1170108-96-9 shares the furan-thiazole-piperazine architectural elements but lacks the fused pyrimidine ring and the N⁵-aminoaryl extension; therefore, these quantitative data provide a class-level precedent that the terminal N-acyl substituent likely modulates target engagement, but cannot be numerically extrapolated to 1170108-96-9 without direct testing [1].

Adenosine A₂A receptor GPCR Class-level SAR

Recommended Application Scenarios for 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one (CAS 1170108-96-9)


SAR Library Synthesis: Probing N-Acyl Chain Length Effects on Bioactivity

The butanoyl chain of 1170108-96-9 distinguishes it from the propan-1-one homolog (CAS 1171558-86-3) and shorter-chain variants. This compound can serve as a key member of a homologous N-acyl series (acetyl, propanoyl, butanoyl, pentanoyl) for systematic structure-activity relationship (SAR) studies aimed at mapping the lipophilic tolerance of a biological target's piperazine-binding subsite . As demonstrated in the thiazolo[5,4-d]pyrimidine A₂A antagonist series, modification of the piperazine N-substituent can alter target affinity by >10-fold [1].

Kinase Inhibitor Screening Libraries Targeting Type II Binding Pockets

The furan-thiazole-piperazine framework has precedent in kinase inhibitor design, particularly for type II inhibitors that engage the DFG-out conformation, as exemplified by HG-7-85-01 (a protein kinase inhibitor with activity against BCR-ABL, PDGFRα, and Src kinases) [2]. The butanoyl terminus of 1170108-96-9 may probe hydrophobic back-pocket interactions in kinase ATP-binding sites, making it a candidate for inclusion in kinase-focused screening decks alongside the propan-1-one and 4-methylthiazole analogs.

GPCR Ligand Discovery: Adenosine and Related Purinergic Receptor Subtypes

Given the demonstrated potency of furan-thiazole derivatives at the adenosine A₂A receptor [1] and the established role of piperazine-containing ligands in aminergic GPCR pharmacology, 1170108-96-9 is structurally suitable for screening against adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) and other class A GPCRs. The butanoyl substituent may confer distinct off-rate kinetics or functional selectivity (biased signaling) profiles compared to shorter-chain analogs, although this hypothesis requires experimental validation.

Chemical Probe Development: Starting Point for Fragment-to-Lead Optimization

With a molecular weight of 317.41 g/mol, this compound sits within the fragment-to-lead transition space (MW 250–350). The modular synthetic accessibility of the furan-thiazole-piperazine core allows for systematic derivatization at three vectors: the thiazole 4-position (aryl/heteroaryl variation), the piperazine N-terminus (acyl, sulfonyl, or alkyl diversification), and the methylene linker (homologation) . This compound can serve as a central intermediate for generating focused libraries in drug discovery programs.

Quote Request

Request a Quote for 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.